5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Brand Name: Vulcanchem
CAS No.: 851969-24-9
VCID: VC5584138
InChI: InChI=1S/C22H21FN6O3S/c1-14-24-22-28(25-14)21(30)20(33-22)19(15-6-8-16(9-7-15)29(31)32)27-12-10-26(11-13-27)18-5-3-2-4-17(18)23/h2-9,19,30H,10-13H2,1H3
SMILES: CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5F)O
Molecular Formula: C22H21FN6O3S
Molecular Weight: 468.51

5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

CAS No.: 851969-24-9

Cat. No.: VC5584138

Molecular Formula: C22H21FN6O3S

Molecular Weight: 468.51

* For research use only. Not for human or veterinary use.

5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol - 851969-24-9

Specification

CAS No. 851969-24-9
Molecular Formula C22H21FN6O3S
Molecular Weight 468.51
IUPAC Name 5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C22H21FN6O3S/c1-14-24-22-28(25-14)21(30)20(33-22)19(15-6-8-16(9-7-15)29(31)32)27-12-10-26(11-13-27)18-5-3-2-4-17(18)23/h2-9,19,30H,10-13H2,1H3
Standard InChI Key RNZHSBDHUKQEMZ-UHFFFAOYSA-N
SMILES CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5F)O

Introduction

Structural Features and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A thiazolo[3,2-b] triazole bicyclic system, which confers rigidity and electronic diversity.

  • A 4-(2-fluorophenyl)piperazine moiety, known for its role in modulating neurotransmitter systems.

  • A 4-nitrophenylmethyl group, introducing electron-withdrawing characteristics that influence reactivity and binding affinity.

The molecular formula C₂₂H₂₁FN₆O₃S (molecular weight: 468.51 g/mol) reflects the integration of these subunits. The IUPAC name, 5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-2-methyl-thiazolo[3,2-b] triazol-6-ol, systematically describes its connectivity.

Table 1: Key Molecular Properties

PropertyValue
CAS No.851969-24-9
Molecular FormulaC₂₂H₂₁FN₆O₃S
Molecular Weight468.51 g/mol
SMILESCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)N+[O-])N4CCN(CC4)C5=CC=CC=C5F)O
InChIKeyRNZHSBDHUKQEMZ-UHFFFAOYSA-N

The presence of the 2-fluorophenyl group enhances lipid solubility, potentially improving blood-brain barrier penetration, while the 4-nitrophenyl group may facilitate redox interactions in biological systems.

Synthesis and Manufacturing

Reaction Pathways

Synthesis involves a multi-step sequence leveraging nucleophilic substitution and condensation reactions. Key steps include:

  • Formation of the thiazolo-triazole core: Cyclization of thioamide precursors under basic conditions.

  • Introduction of the piperazine moiety: Alkylation of the triazole nitrogen with 1-(2-fluorophenyl)piperazine.

  • Coupling of the 4-nitrophenylmethyl group: Friedel-Crafts or Mannich-type reactions to attach the aromatic substituent.

Precise control over temperature, solvent polarity, and catalysts (e.g., Lewis acids) is critical to achieving yields >70%. Industrial-scale production would require optimization for reproducibility, potentially employing continuous-flow reactors to enhance efficiency.

TargetMechanismPotential Application
Dopamine D₂ receptorPartial agonistSchizophrenia treatment
Topoisomerase IIInhibitionAnticancer therapy
Bacterial gyraseDNA supercoiling disruptionAntibacterial agent

Analytical Characterization

Structural Confirmation

Post-synthesis, the compound’s purity and structure are verified using:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm proton environments and carbon frameworks.

  • High-Performance Liquid Chromatography (HPLC): Purity assessments (>95%) via reverse-phase columns.

  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 468.51.

Table 3: Analytical Parameters

TechniqueConditionsOutcome
¹H NMR (400 MHz, DMSO)δ 7.85 (d, J=8.4 Hz, 2H, ArH)Confirms aromatic protons
HPLC (C18 column)70:30 MeOH:H₂O, 1 mL/minRetention time: 12.3 min

Applications and Future Directions

Therapeutic Development

While preclinical data remain limited, structural analogs have entered Phase I trials for solid tumors and Gram-positive infections. This compound’s nitro group could be reduced to an amine (-NH₂) for prodrug strategies, enhancing solubility and targeting hypoxic tumor microenvironments.

Challenges and Innovations

  • Synthetic Complexity: Multi-step synthesis raises production costs, necessitating greener catalysts (e.g., biocatalysts).

  • Pharmacokinetic Optimization: Structural modifications to improve oral bioavailability and reduce hepatic first-pass metabolism.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator